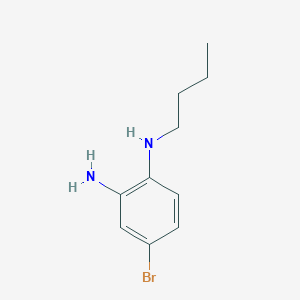
4-Bromo-n1-butylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-n1-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a butyl group, along with two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n1-butylbenzene-1,2-diamine typically involves a multi-step process:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: The brominated benzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: Finally, the butyl group is introduced through an alkylation reaction using butyl chloride (C4H9Cl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n1-butylbenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The amine groups can be oxidized to form nitro or nitroso compounds.
Reduction: The compound can be further reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different amine or nitro compounds.
Scientific Research Applications
4-Bromo-n1-butylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-n1-butylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and amine groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-diaminobenzene: Similar structure but lacks the butyl group.
4-Bromo-2-methylaminoaniline: Contains a methyl group instead of a butyl group.
4-Bromo-1-N-methylbenzene-1,2-diamine: Similar but with a methyl group on the nitrogen atom.
Uniqueness
4-Bromo-n1-butylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a butyl group on the benzene ring, along with two amine groups
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-1-N-butylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3 |
InChI Key |
FFASCMPATFWPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















